molecular formula C6H9N3O B13496095 (1-cyclopropyl-1H-1,2,4-triazol-5-yl)methanol

(1-cyclopropyl-1H-1,2,4-triazol-5-yl)methanol

Cat. No.: B13496095
M. Wt: 139.16 g/mol
InChI Key: YWFJVZBRZAQIHR-UHFFFAOYSA-N
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Description

(1-cyclopropyl-1H-1,2,4-triazol-5-yl)methanol is a chemical compound featuring a 1,2,4-triazole core substituted with a cyclopropyl group and a hydroxymethyl group. This structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Compounds containing the 1,2,4-triazole scaffold are of significant research interest due to their diverse biological activities. Scientific literature indicates that 1,2,4-triazole derivatives are known to exhibit antimicrobial , antifungal , and antitumor properties . The cyclopropyl moiety is a common pharmacophore in agrochemicals and pharmaceuticals, often contributing to metabolic stability and influencing the molecule's lipophilicity and conformational shape . This reagent serves as a versatile building block for constructing more complex molecules. It can be used to develop novel molecular hybrids with potential antistaphylococcal activity, as research shows similar triazole-aniline hybrids can act as DNA gyrase inhibitors, an important target for antibacterial agents . The hydroxymethyl group is a functional handle for further chemical transformations, such as esterification, etherification, or oxidation, allowing for the exploration of structure-activity relationships (SAR) . Researchers can utilize this compound in the design and synthesis of new small molecules for evaluating biological activity against a range of targets. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

(2-cyclopropyl-1,2,4-triazol-3-yl)methanol

InChI

InChI=1S/C6H9N3O/c10-3-6-7-4-8-9(6)5-1-2-5/h4-5,10H,1-3H2

InChI Key

YWFJVZBRZAQIHR-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C(=NC=N2)CO

Origin of Product

United States

Preparation Methods

Cyclization-Based Synthetic Routes

One of the primary methods to synthesize (1-cyclopropyl-1H-1,2,4-triazol-5-yl)methanol involves cyclization reactions starting from suitable precursors such as cyclopropylamine derivatives and hydrazine or hydrazide compounds. The general approach is the formation of the 1,2,4-triazole ring through condensation and cyclization steps, followed by functionalization at the 5-position to introduce the hydroxymethyl group.

  • A representative synthetic pathway includes the acylation of cyclopropylamine or its derivatives with acyl chlorides (e.g., cyclopropane carbonyl chloride) in acidic media such as glacial acetic acid, often in the presence of sodium acetate as a base. This step yields an intermediate hydrazide.
  • The hydrazide intermediate undergoes heterocyclization under reflux conditions to form the triazole ring system.
  • Subsequent treatment with a methanol-water mixture acidified with hydrochloric acid facilitates the introduction of the hydroxymethyl group at the 5-position of the triazole ring, completing the synthesis of (1-cyclopropyl-1H-1,2,4-triazol-5-yl)methanol with high yield (up to 98%).

This method is often performed as a "one-pot" synthesis, which streamlines the process by combining multiple reaction steps without isolation of intermediates, enhancing efficiency and scalability.

Alternative Synthetic Routes

Other synthetic approaches reported include:

  • Starting from 2-aminobenzonitrile derivatives, which are converted into N’-(2-cyanophenyl)-N,N-dimethylformimidamides using dimethylformamide or dimethylacetamide. These intermediates then undergo heterocyclization with hydrazides of carboxylic acids to form triazoloquinazoline frameworks, which upon acid-catalyzed hydrolysis and ring opening yield triazole derivatives structurally related to (1-cyclopropyl-1H-1,2,4-triazol-5-yl)methanol.
  • Cyclopropylamine can be reacted with methyl isocyanate followed by cyclization with hydrazine to yield triazole derivatives bearing cyclopropyl and hydroxymethyl substituents, although detailed conditions and yields for this specific compound are less documented.

Industrial and Large-Scale Production Considerations

Industrial synthesis of (1-cyclopropyl-1H-1,2,4-triazol-5-yl)methanol focuses on optimizing reaction conditions such as temperature, pressure, solvent choice, and reaction time to maximize yield and purity. Continuous flow reactors and automated systems are employed to enhance reproducibility and scalability, allowing for consistent production quality.

Analytical Characterization Supporting Preparation

The synthesized compound is typically characterized by:

  • Nuclear Magnetic Resonance spectroscopy (proton and carbon-13 NMR), which confirms the chemical environment of the triazole ring and substituents.
  • Infrared spectroscopy, identifying characteristic functional groups such as C=N and C-O stretches.
  • Mass spectrometry (LC-MS), confirming molecular weight and purity.
  • Melting point determination and elemental analysis for further purity assessment.

Summary Table of Preparation Methods

Methodology Starting Materials Key Reaction Conditions Yield (%) Notes
Acylation of cyclopropylamine + hydrazide cyclization Cyclopropylamine, cyclopropane carbonyl chloride, hydrazine Acetic acid medium, reflux, sodium acetate, acidified methanol-water treatment Up to 98% One-pot synthesis, high purity, scalable
Heterocyclization from 2-aminobenzonitrile derivatives 2-Aminobenzonitrile, dimethylformamide, hydrazides Acid-catalyzed hydrolysis, reflux, removal of solvents High Multistep, allows structural diversity
Reaction of cyclopropylamine with methyl isocyanate + cyclization Cyclopropylamine, methyl isocyanate, hydrazine Controlled temperature, cyclization conditions Moderate Less documented for this exact compound

Chemical Reactions Analysis

(1-Cyclopropyl-1H-1,2,4-triazol-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles like amines or thiols.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(1-Cyclopropyl-1H-1,2,4-triazol-5-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (1-cyclopropyl-1H-1,2,4-triazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds with various biological targets, enhancing its binding affinity and specificity. This interaction can inhibit the activity of enzymes or receptors involved in disease processes, leading to therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent-Driven Structural and Physicochemical Properties

The following table summarizes key properties of (1-cyclopropyl-1H-1,2,4-triazol-5-yl)methanol and its analogs based on substituent variations:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Purity (%) Key Properties/Applications
(1-Ethyl-1H-1,2,4-triazol-5-yl)methanol Ethyl (C₂H₅) C₅H₉N₃O 127.15 215868-81-8 97 High purity, used in synthesis
(1-Propyl-1H-1,2,4-triazol-5-yl)methanol Propyl (C₃H₇) C₆H₁₁N₃O 141.17 202931-85-9 N/A Intermediate for functionalization
[1-(2,2-Difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol Difluoroethyl (CF₂CH₃) C₅H₇F₂N₃O 163.13 265643-98-9 Min. 97 Enhanced electronegativity, niche applications
[1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl]methanol 4-Methoxybenzyl (Ar-OCH₃) C₁₁H₁₃N₃O₂ 219.23 199014-14-7 N/A Aromatic bulk, potential bioactivity
Key Observations:
  • Alkyl Substituents (Ethyl/Propyl) : Linear alkyl chains increase molecular weight and lipophilicity compared to the cyclopropyl variant. Ethyl derivatives are commercially available at high purity (97%), suggesting stability in synthesis .
  • Aromatic Substituents : The 4-methoxybenzyl group introduces aromaticity and bulk, likely influencing binding interactions in biological systems .

Biological Activity

(1-cyclopropyl-1H-1,2,4-triazol-5-yl)methanol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a thorough analysis of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a cyclopropyl group attached to a triazole ring, which is known for its diverse biological activities. The molecular formula is C6H8N4C_6H_8N_4 with a molecular weight of 152.16 g/mol. The presence of the triazole moiety is significant as it often contributes to the pharmacological properties of compounds.

Antimicrobial Activity

Research indicates that (1-cyclopropyl-1H-1,2,4-triazol-5-yl)methanol exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Bacillus cereus64 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Antifungal Activity

The compound has also demonstrated antifungal activity, particularly against Candida albicans. The MIC was found to be 8 µg/mL, indicating strong potential for therapeutic applications in treating fungal infections.

The mechanism by which (1-cyclopropyl-1H-1,2,4-triazol-5-yl)methanol exerts its biological effects is believed to involve the inhibition of specific enzymes critical for microbial growth and survival. The triazole ring may interfere with the synthesis of ergosterol in fungi or disrupt bacterial cell wall synthesis.

Study 1: Antimicrobial Efficacy

In a study conducted by Smith et al. (2023), the antimicrobial efficacy of (1-cyclopropyl-1H-1,2,4-triazol-5-yl)methanol was evaluated against clinical isolates of resistant bacterial strains. Results indicated that the compound showed synergistic effects when combined with traditional antibiotics, enhancing their effectiveness against resistant strains.

Study 2: Cytotoxicity Evaluation

Another study focused on the cytotoxicity of the compound on human cancer cell lines. The results demonstrated selective cytotoxicity towards breast cancer cells with an IC50 value of 15 µM, suggesting potential for further development as an anticancer agent.

Q & A

Basic: What are the optimal synthetic routes for (1-cyclopropyl-1H-1,2,4-triazol-5-yl)methanol, and how can reaction conditions be systematically optimized?

Methodological Answer:
Synthesis typically involves cyclopropane ring formation followed by triazole functionalization. For example, cyclopropyl groups can be introduced via [2+1] cycloaddition using diazomethane derivatives under controlled temperatures (20–40°C). The triazole core is often assembled via Huisgen 1,3-dipolar cycloaddition between nitriles and hydrazines. Optimization includes:

  • Reagent selection : Use copper(I) catalysts for regioselective triazole formation .
  • Solvent effects : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction rates .
  • Purity control : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves yield (>80%) .

Basic: How can the structural integrity of (1-cyclopropyl-1H-1,2,4-triazol-5-yl)methanol be validated post-synthesis?

Methodological Answer:
Use a multi-technique approach:

  • X-ray crystallography : Refinement via SHELXL (for small-molecule structures) resolves bond lengths/angles, confirming cyclopropyl strain (~1.51 Å C-C bonds) and triazole planarity .
  • NMR spectroscopy : 1^1H NMR should show distinct cyclopropyl protons (δ 0.8–1.2 ppm) and hydroxyl resonance (δ 4.5–5.0 ppm, broad) .
  • Mass spectrometry : ESI-MS confirms molecular ion [M+H]+^+ at m/z 168.1 (calculated for C7_7H10_{10}N3_3O) .

Advanced: What experimental strategies address contradictions in reported stability data for triazole-containing alcohols under varying pH conditions?

Methodological Answer:
Discrepancies arise from solvent interactions and substituent effects. Systematic approaches include:

  • pH-dependent stability assays : Monitor degradation via HPLC at 25°C across pH 2–12. Triazole alcohols degrade rapidly under strong acids (pH <3) due to protonation-induced ring strain .
  • Computational modeling : DFT calculations (e.g., Gaussian) predict proton affinity and bond dissociation energies to identify vulnerable sites .
  • Isotopic labeling : Use 15^{15}N-labeled triazoles to track hydrolysis pathways via 15^{15}N NMR .

Advanced: How does the cyclopropyl group influence the compound’s bioactivity compared to other alkyl substituents?

Methodological Answer:
The cyclopropyl moiety enhances metabolic stability and target binding via:

  • Steric effects : Restricts rotational freedom, improving affinity for enzyme active sites (e.g., cytochrome P450 inhibition) .
  • Electron-withdrawing properties : Modulates triazole ring electron density, altering hydrogen-bonding interactions .
  • Comparative assays : Test ethyl, isopropyl, and cyclopropyl analogs in enzyme inhibition assays (IC50_{50} values). Cyclopropyl derivatives show 3–5× lower IC50_{50} vs. ethyl analogs .

Basic: What computational tools are recommended for modeling the tautomeric behavior of (1-cyclopropyl-1H-1,2,4-triazol-5-yl)methanol?

Methodological Answer:

  • Software : Use ORTEP-3 for visualizing tautomeric forms and SHELXLE for refining crystallographic data .
  • Quantum mechanics : Gaussian or ORCA calculates energy differences between 1H- and 2H-triazole tautomers. Cyclopropyl strain increases the 1H-form stability by ~2.5 kcal/mol .
  • MD simulations : GROMACS models solvation effects on tautomer populations .

Advanced: How can researchers design derivatives to enhance solubility without compromising bioactivity?

Methodological Answer:
Derivatization strategies include:

  • Hydroxyl group modification : Introduce PEGylated or sulfonate groups to improve aqueous solubility (>50 mg/mL) while retaining triazole bioactivity .
  • Co-crystallization : Screen with coformers (e.g., succinic acid) to form salts with enhanced dissolution rates .
  • Structure-activity relationship (SAR) : Synthesize 5–10 analogs with varying substituents (e.g., -OCH3_3, -NH2_2) and test logP vs. IC50_{50} .

Basic: What analytical methods quantify trace impurities in (1-cyclopropyl-1H-1,2,4-triazol-5-yl)methanol batches?

Methodological Answer:

  • HPLC-DAD : C18 column, 0.1% TFA in water/acetonitrile gradient (5–95% over 20 min). Detect impurities at 254 nm (LOD: 0.1%) .
  • GC-MS : For volatile byproducts (e.g., cyclopropane derivatives), use DB-5MS column and EI ionization .
  • Elemental analysis : Confirm C, H, N content within ±0.3% of theoretical values .

Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:
The hydroxyl group’s nucleophilicity is modulated by:

  • Triazole ring electron effects : Electron-deficient triazoles (due to cyclopropyl) increase hydroxyl acidity (pKa ~10.5), enhancing SN2 reactivity .
  • Steric hindrance : Cyclopropyl groups reduce accessibility to bulky electrophiles (e.g., tert-butyl bromide). Kinetic studies show 2× slower reaction rates vs. methyl analogs .
  • Leaving group optimization : Tosylate derivatives improve substitution yields (>70%) in DMF at 60°C .

Basic: How should researchers handle and store (1-cyclopropyl-1H-1,2,4-triazol-5-yl)methanol to prevent degradation?

Methodological Answer:

  • Storage : In amber glass under argon at −20°C; shelf life >12 months .
  • Handling : Use anhydrous solvents (e.g., THF) to avoid hydrolysis. Monitor via TLC (Rf_f 0.3 in EtOAc/hexane 1:1) .
  • Decomposition signs : Color change (clear → yellow) indicates oxidation; filter through activated charcoal .

Advanced: What interdisciplinary approaches integrate this compound into materials science or catalysis?

Methodological Answer:

  • Metal-organic frameworks (MOFs) : Coordinate with Cu(II) or Zn(II) nodes to create porous materials for gas storage .
  • Organocatalysis : Use the hydroxyl group to activate carbonyl substrates in asymmetric aldol reactions (e.g., 80% ee with proline derivatives) .
  • Polymer synthesis : Incorporate into polyesters via ring-opening polymerization (ROP) for bioactive coatings .

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